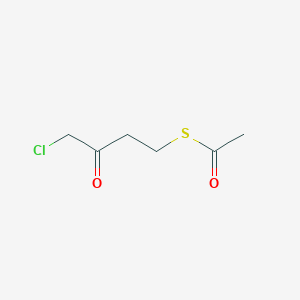

4-(Acetylsulfanyl)-1-chlorobutan-2-one

Description

4-(Acetylsulfanyl)-1-chlorobutan-2-one is a sulfur-containing organic compound featuring an acetylsulfanyl (-SAc) group at the 4-position, a chlorine atom at the 1-position, and a ketone moiety at the 2-position of a butane backbone. This molecule is marketed as a specialized building block for chemical synthesis, with commercial availability through suppliers like CymitQuimica. Pricing varies by quantity: 50 mg costs €598, while 500 mg is priced at €1,649 . Its structure combines electrophilic (chlorine, ketone) and nucleophilic (thioester) reactivity, making it versatile for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

S-(4-chloro-3-oxobutyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c1-5(8)10-3-2-6(9)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDGFGVIPZFPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90817109 | |

| Record name | S-(4-Chloro-3-oxobutyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90817109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614760-04-2 | |

| Record name | S-(4-Chloro-3-oxobutyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90817109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylsulfanyl)-1-chlorobutan-2-one typically involves the reaction of 4-chlorobutan-2-one with thioacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the acetylsulfanyl group. The general reaction scheme is as follows:

4-chlorobutan-2-one+thioacetic acid→4-(Acetylsulfanyl)-1-chlorobutan-2-one

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the acetylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(Acetylsulfanyl)-1-chlorobutan-2-one may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylsulfanyl)-1-chlorobutan-2-one can undergo various types of chemical reactions, including:

Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Acetylsulfanyl)-1-chlorobutan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Acetylsulfanyl)-1-chlorobutan-2-one involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, leading to the formation of covalent bonds and potential inhibition of enzyme activity. The chlorine atom and carbonyl group may also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl and Cyclic Moieties

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS RN 50921-39-6):

- Structure : Combines a chlorophenyl group, cyclobutane ring, and carboxylic acid.

- Applications : Likely used in medicinal chemistry due to the carboxylic acid group, which enhances solubility and hydrogen-bonding capacity, unlike the thioester in the target compound .

1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile (C₁₃H₁₄ClN):

Sulfanyl- and Oxo-Functionalized Derivatives

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., compounds 1–20):

- Structure : Features a carboxymethylsulfanyl group, ketone, and aryl substituents.

- These compounds are reported in medicinal chemistry contexts, suggesting antibacterial or enzyme-inhibitory applications .

4-(4-Chlorophenylsulfanyl)-1-[(E)-2-(4-chlorophenylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole :

- Structure : Complex pyrazole core with dual chlorophenylsulfanyl groups and a styrenyl moiety.

- Applications : Likely used in materials science (e.g., liquid crystals or coordination polymers) due to extended conjugation and sulfur-mediated electronic effects. The target compound’s simpler structure lacks such π-system complexity .

Chlorinated Ketone Analogues

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one :

- Structure: Chlorophenyl and cyclopropyl groups attached to a propanone backbone.

- This compound may serve as a precursor in asymmetric synthesis .

Comparative Analysis Table

Biological Activity

4-(Acetylsulfanyl)-1-chlorobutan-2-one, also known as S-(4-chloro-3-oxobutyl) ethanethioate, is a compound with the CAS number 614760-04-2. This compound has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C6H9ClO2S

- Molecular Weight: 180.65 g/mol

- IUPAC Name: S-(4-chloro-3-oxobutyl) ethanethioate

- InChI Key: LRDGFGVIPZFPEW-UHFFFAOYSA-N

The structural characteristics of 4-(acetylsulfanyl)-1-chlorobutan-2-one include a chlorobutanone moiety linked to an acetylthio group, which may contribute to its reactivity and biological interactions.

The biological activity of 4-(acetylsulfanyl)-1-chlorobutan-2-one can be attributed to its ability to interact with various biomolecules. The compound is hypothesized to exert its effects through:

- Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of specific enzymes, particularly in the context of metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.

- Cytotoxic Effects: There is evidence indicating that 4-(acetylsulfanyl)-1-chlorobutan-2-one may induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy.

Antimicrobial Activity

A study investigated the antimicrobial properties of various thioester derivatives, including 4-(acetylsulfanyl)-1-chlorobutan-2-one. The results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for this compound, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(Acetylsulfanyl)-1-chlorobutan-2-one | 50 | Staphylococcus aureus |

| Control (Penicillin) | 10 | Staphylococcus aureus |

Cytotoxicity in Cancer Cells

In a separate study focusing on cancer treatment, researchers evaluated the cytotoxic effects of 4-(acetylsulfanyl)-1-chlorobutan-2-one on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating substantial cytotoxicity.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 25 | 48 hours |

| Control (Doxorubicin) | 5 | 48 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.